molecular formula C16H19FN2S B5682888 1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine

1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine

Cat. No. B5682888
M. Wt: 290.4 g/mol
InChI Key: AKMJUNFYHIMQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, commonly known as 4-FMP or 4-fluoromethamphetamine, is a synthetic compound that belongs to the family of amphetamines. It has gained attention in scientific research due to its potential as a therapeutic drug for various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine involves the release of serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters play a crucial role in regulating mood, emotions, and behavior. By increasing the levels of these neurotransmitters, 1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine may help alleviate symptoms of depression, anxiety, and addiction.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to improved mood, reduced anxiety, and decreased drug-seeking behavior. However, it may also have some negative effects on the cardiovascular system, such as increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine in lab experiments is its potential as a therapeutic drug for various neurological and psychiatric disorders. However, its negative effects on the cardiovascular system may limit its use in certain experiments. Additionally, its potential for abuse and addiction may also limit its use in research.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. One direction is to further investigate its potential as a therapeutic drug for depression, anxiety, and addiction. Another direction is to study its effects on the cardiovascular system and determine ways to mitigate any negative effects. Additionally, research could focus on developing safer and more effective analogs of 1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine for use in medical research.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine involves the reaction of 4-fluorobenzaldehyde and 3-methyl-2-thiophenecarboxaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to yield the final compound.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been studied for its potential therapeutic effects on various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been found to act as a serotonin-norepinephrine-dopamine releasing agent, which suggests its potential as a treatment for these disorders.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2S/c1-13-6-11-20-16(13)12-18-7-9-19(10-8-18)15-4-2-14(17)3-5-15/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMJUNFYHIMQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5260007

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